molecular formula C23H23F2N5O2S B2600388 N-(3-methoxypropyl)-6-[(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide CAS No. 1116036-80-6

N-(3-methoxypropyl)-6-[(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide

Cat. No.: B2600388
CAS No.: 1116036-80-6
M. Wt: 471.53
InChI Key: VDQYKOSFWIKNTB-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-6-[(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide is a useful research compound. Its molecular formula is C23H23F2N5O2S and its molecular weight is 471.53. The purity is usually 95%.
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Scientific Research Applications

Utilization in Mammals, Insects, and Bacteria

  • A study highlighted the role of various nicotinamide derivatives, including compounds similar to N-(3-methoxypropyl)-6-[(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide, in treating pellagra and being formed in mammals following administration of related compounds (Ellinger, Fraenkel, & Abdel Kader, 1947).

Antineoplastic Activities

  • A research focusing on nicotinamide derivatives showed their potential in antineoplastic activities, indicating their possible application in cancer research and treatment (Ross, 1967).

Gene Expression and Antitumor Properties

  • Another study explored sulfonamide-focused libraries, including compounds akin to this compound, for their gene expression changes and essential pharmacophore structure in antitumor applications (Owa et al., 2002).

Mixed-Function Oxidase Activity

  • Research on nicotinamide as an additive in oxidative metabolism studies revealed its inhibitory effects on metabolism of substrates, suggesting its importance in metabolic studies (Schenkman, Ball, & Estabrook, 1967).

Inhibitory Effects on Drug Metabolism

  • Nicotinamide derivatives have been shown to inhibit various metabolic processes in liver microsomes, indicating their potential in drug metabolism research (Sasame & Gillette, 1970).

Reduction of Azo Dyes

  • A study demonstrated the ability of NADH, closely related to nicotinamide derivatives, to reduce a variety of azo dyes, implicating its potential in dye degradation and metabolism studies (Nam & Renganathan, 2000).

Herbicidal Activity

  • Compounds derived from nicotinic acid, such as this compound, showed potential as natural-product-based herbicides, providing insights into agricultural applications (Yu et al., 2021).

Reactive Copolymers Synthesis

  • Research on reactive copolymers involving methacrylamide derivatives revealed their potential in polymer science and material engineering (Kopeček, 1977).

Induction of Apoptosis

  • A study identified N-phenyl nicotinamides as inducers of apoptosis, suggesting their potential in developing novel anticancer agents (Cai et al., 2003).

Corrosion Inhibition

  • Nicotinamide derivatives have been investigated for their corrosion inhibition effects on mild steel in acidic solutions, indicating their relevance in material science and corrosion research (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Fungicidal Activity

  • Derivatives of nicotinamide have shown promising fungicidal activities against various plant pathogens, suggesting their application in agriculture and pest control (Wu et al., 2022).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5O2S/c1-32-20-5-3-2-4-19(20)29-10-12-30(13-11-29)21-8-9-26-23(28-21)33-15-22(31)27-18-7-6-16(24)14-17(18)25/h2-9,14H,10-13,15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQYKOSFWIKNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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